molecular formula C20H26N2O5 B13955095 2-[2-Amino-3-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-1-yl]-2-(1-benzofuran-2-yl)acetic acid

2-[2-Amino-3-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-1-yl]-2-(1-benzofuran-2-yl)acetic acid

Cat. No.: B13955095
M. Wt: 374.4 g/mol
InChI Key: IBVKMCCEHSRDLH-UHFFFAOYSA-N
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Description

Benzofuran-2-yl-(3-Boc-amino-piperidin-1-yl)-acetic acid is a complex organic compound that features a benzofuran moiety linked to a piperidine ring via an acetic acid group. The Boc group (tert-butoxycarbonyl) is a common protecting group used in organic synthesis to protect amines from unwanted reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzofuran-2-yl-(3-Boc-amino-piperidin-1-yl)-acetic acid typically involves multiple steps:

    Formation of Benzofuran Moiety: The benzofuran ring can be synthesized through various methods, such as the cyclization of 2-hydroxyphenyl ketones.

    Piperidine Derivative Synthesis: The piperidine ring can be synthesized through the hydrogenation of pyridine or other methods.

    Coupling Reactions: The benzofuran and piperidine derivatives are coupled using acetic acid as a linker. This step often involves the use of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

    Protection and Deprotection: The Boc group is introduced to protect the amine group during the synthesis and is later removed under acidic conditions.

Industrial Production Methods

Industrial production methods would scale up the laboratory synthesis, often optimizing reaction conditions for higher yields and purity. This might involve continuous flow reactors, automated synthesis, and stringent purification processes.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzofuran moiety.

    Reduction: Reduction reactions can target the piperidine ring or the acetic acid group.

    Substitution: Substitution reactions can occur at various positions on the benzofuran ring or the piperidine ring.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens, nucleophiles like amines or thiols.

Major Products

The major products depend on the specific reactions and conditions used. For example, oxidation might yield benzofuran-2-carboxylic acid derivatives, while reduction could produce piperidine alcohols.

Scientific Research Applications

Chemistry

    Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.

    Catalysis: Potential use in catalytic reactions due to its unique structure.

Biology

    Biological Probes: Used in the development of probes for studying biological systems.

    Drug Development:

Medicine

    Therapeutic Agents: Investigated for potential therapeutic properties, such as anti-inflammatory or anticancer activities.

Industry

    Material Science: Used in the development of new materials with specific properties.

    Chemical Manufacturing: Employed in the production of fine chemicals and intermediates.

Mechanism of Action

The mechanism of action of Benzofuran-2-yl-(3-Boc-amino-piperidin-1-yl)-acetic acid would depend on its specific applications. In biological systems, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions.

Comparison with Similar Compounds

Similar Compounds

    Benzofuran Derivatives: Compounds like benzofuran-2-carboxylic acid.

    Piperidine Derivatives: Compounds like 4-Boc-piperidine.

Uniqueness

Benzofuran-2-yl-(3-Boc-amino-piperidin-1-yl)-acetic acid is unique due to its combination of a benzofuran moiety with a Boc-protected piperidine ring, offering distinct chemical and biological properties compared to other similar compounds.

Properties

Molecular Formula

C20H26N2O5

Molecular Weight

374.4 g/mol

IUPAC Name

2-[2-amino-3-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-1-yl]-2-(1-benzofuran-2-yl)acetic acid

InChI

InChI=1S/C20H26N2O5/c1-20(2,3)27-19(25)13-8-6-10-22(17(13)21)16(18(23)24)15-11-12-7-4-5-9-14(12)26-15/h4-5,7,9,11,13,16-17H,6,8,10,21H2,1-3H3,(H,23,24)

InChI Key

IBVKMCCEHSRDLH-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)C1CCCN(C1N)C(C2=CC3=CC=CC=C3O2)C(=O)O

Origin of Product

United States

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